
1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
Descripción general
Descripción
“1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)” is a compound used in synthetic chemistry, such as producing organic silicon .
Molecular Structure Analysis
The molecular formula of this compound is C28H54B2F8P2 . The InChI code is 1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2 .Chemical Reactions Analysis
The compound is used as a phosphine compound chemical precursor . It has been used in the catalytic functionalization of C–H bonds, which is a significant area of research in modern organic synthesis .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 626.29 . The melting point ranges from 247.0 to 251.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Phosphonium Salts
- Synthesis of Bis-Phosphonium Salts : The compound has been utilized in the synthesis of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone and α,ω-bis(diphenylphosphino)alkanes. This process involves the addition of two molecules of 6-bromo-1,2-naphthoquinone to afford bis-ylides, which are then converted into corresponding bis-phosphonium salts (Khasiyatullina et al., 2011).
Redox Properties and Structural Analysis
- Analysis of Redox Properties and Molecular Structures : The compound has been involved in studies analyzing the redox properties and molecular structures of various phosphonium derivatives. This includes investigations into the bond angles around phosphorus atoms and electrochemical measurements for redox properties (Sasaki et al., 1999).
Application in Organic Synthesis
- Organic Synthesis : The compound has been applied in organic synthesis, particularly in the oxidation of alkyl benzenes to their corresponding acylbenzenes. This involves using 1,4-bis(triphenyl phosphonium)butane peroxodisulfate as a reagent for oxidation (Badri et al., 2015).
Safety And Hazards
The compound is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Direcciones Futuras
Propiedades
IUPAC Name |
dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52P2.2BF4/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;2*2-1(3,4)5/h25-28H,1-24H2;;/q;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVZZHGMYVMAH-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54B2F8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) | |
CAS RN |
1389309-54-9 | |
| Record name | 1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



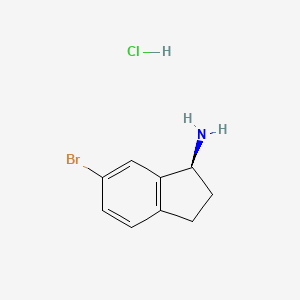
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)
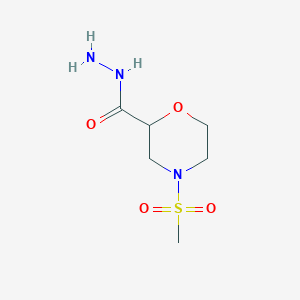

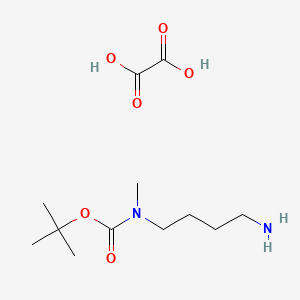
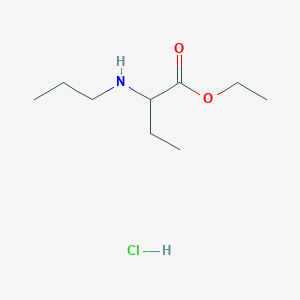
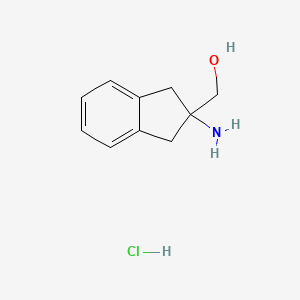
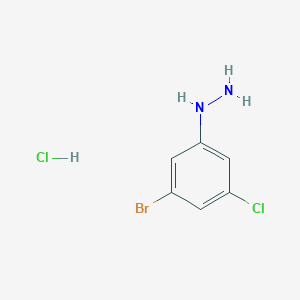
![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
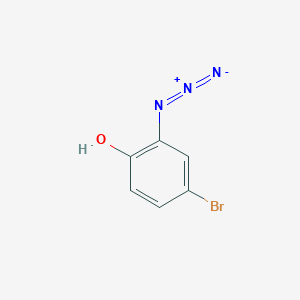

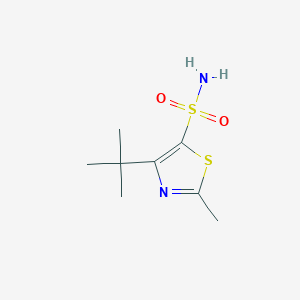

![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)